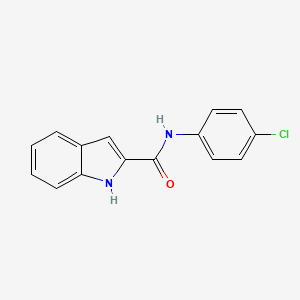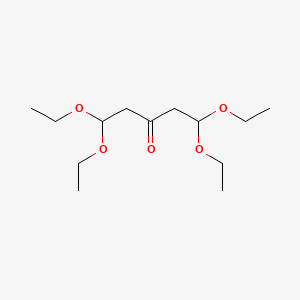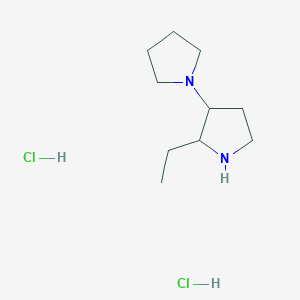
2'-Ethyl-1,3'-bipyrrolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure containing two pyrrolidine rings. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride typically involves the reaction of 2,2’-bipyrrolidine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include electron transfer processes and the formation of intermediate species .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with a similar bicyclic structure.
N-methylpyrrolidin-2-one: A widely used solvent with comparable chemical properties.
Uniqueness
2’-Ethyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and in catalytic applications .
特性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
2-ethyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-9-10(5-6-11-9)12-7-3-4-8-12;;/h9-11H,2-8H2,1H3;2*1H |
InChIキー |
QABNCCSCQOKSNV-UHFFFAOYSA-N |
正規SMILES |
CCC1C(CCN1)N2CCCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


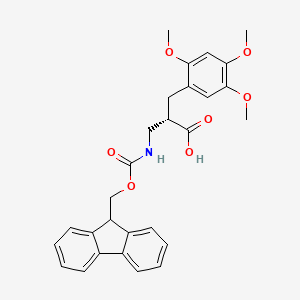
![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
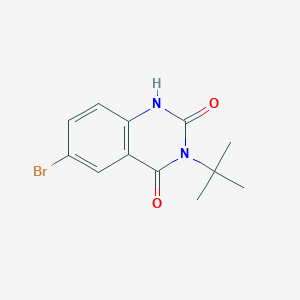

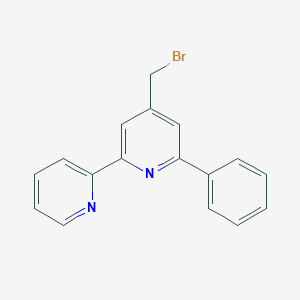
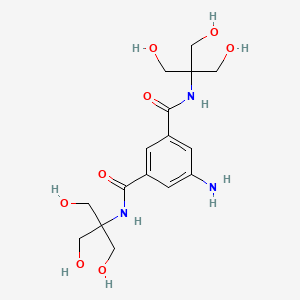
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
